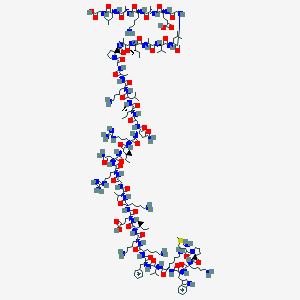
Ampal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampal is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic amino acid derivative that has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Ampal is not fully understood, but it is believed to interact with proteins in a specific way. It is thought that Ampal binds to specific amino acid residues in proteins and alters their conformation, leading to changes in protein function.
Biochemische Und Physiologische Effekte
Ampal has been found to have a range of biochemical and physiological effects. It has been shown to alter the activity of enzymes and to affect the structure and function of proteins. Ampal has also been studied for its potential to modulate the immune system and to act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ampal in lab experiments is its ability to alter protein structure and function in a specific way. This can be useful for studying the role of specific amino acid residues in protein function. However, the synthesis method for Ampal is complex and requires a high level of expertise in synthetic chemistry. Additionally, the cost of Ampal can be prohibitive for some labs.
Zukünftige Richtungen
There are many potential future directions for research on Ampal. One area of interest is the development of new drugs and therapies based on the structure and function of Ampal. Another area of interest is the use of Ampal in the development of new materials and catalysts for chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of Ampal and its potential applications in scientific research.
Synthesemethoden
Ampal is synthesized through a multistep process that involves the reaction of an amino acid with a carbonyl compound. The resulting compound is then subjected to a series of chemical reactions that result in the formation of Ampal. The synthesis method is complex and requires a high level of expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Ampal has been found to have a range of potential applications in scientific research. It has been studied as a potential tool for the study of protein structure and function, as well as for the development of new drugs and therapies. Ampal has also been studied for its potential use in the development of new materials and as a potential catalyst for chemical reactions.
Eigenschaften
CAS-Nummer |
121188-32-7 |
|---|---|
Produktname |
Ampal |
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
4-amino-4-methylpent-2-ynal |
InChI |
InChI=1S/C6H9NO/c1-6(2,7)4-3-5-8/h5H,7H2,1-2H3 |
InChI-Schlüssel |
ZMAIVKIYUIAWSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=O)N |
Kanonische SMILES |
CC(C)(C#CC=O)N |
Andere CAS-Nummern |
121188-32-7 |
Synonyme |
4-amino-4-methyl-2-pentyne-1-al AMPAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)




